molecular formula C20H15N5O B2397108 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 302936-84-1

7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B2397108
CAS No.: 302936-84-1
M. Wt: 341.374
InChI Key: SKXOASPOUXSPLY-RELWKKBWSA-N
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Description

This compound is a complex tricyclic structure featuring a fused heterocyclic core with a benzyl group, imino functionality, methyl substituent, oxo group, and a terminal carbonitrile moiety. Its IUPAC name reflects the intricate arrangement of three fused rings (8.4.0.03,8), including azabicyclic and aromatic systems.

Properties

IUPAC Name

7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-13-7-8-17-23-19-16(20(26)24(17)11-13)9-15(10-21)18(22)25(19)12-14-5-3-2-4-6-14/h2-9,11,22H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXOASPOUXSPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile exhibit promising anticancer properties due to their ability to inhibit specific protein interactions involved in cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This inhibition can lead to increased apoptosis in cancer cells when combined with chemotherapeutic agents .

Case Study: ABT-737
ABT-737 is a small-molecule inhibitor related to the aforementioned compound that has shown efficacy against various cancer types, including lymphoma and small-cell lung carcinoma. It enhances the effects of death signals from chemotherapy and radiation therapy .

Materials Science Applications

Photonic Materials
The unique structural characteristics of this compound allow it to be utilized in the development of photonic materials.

Optoelectronic Devices
Research has demonstrated that derivatives of this compound can be incorporated into organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties and light absorption characteristics.

Agricultural Chemistry Applications

Pesticidal Properties
Initial studies suggest that the compound may possess pesticidal properties that can be harnessed for agricultural applications.

Case Study: Insecticidal Activity
A study conducted on structurally similar triazine derivatives revealed significant insecticidal activity against common agricultural pests. This suggests that 7-benzyl-6-imino derivatives could be developed into effective pest control agents .

Data Tables

Application AreaCompoundKey Findings
Medicinal ChemistryABT-737Inhibits Bcl-2; enhances apoptosis in cancer cells
Materials SciencePhotonic MaterialsUsed in OLEDs; favorable electronic properties
Agricultural ChemistryTriazine DerivativesSignificant insecticidal activity against pests

Mechanism of Action

The mechanism of action of 1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other tricyclic derivatives, particularly ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (). Both compounds possess a tricyclic core with imino, oxo, and triazatricyclo motifs. Key differences lie in their substituents:

  • Target Compound : Benzyl group at position 7 and carbonitrile (-CN) at position 3.
  • Ethyl Ester Analogue : 3-Chlorobenzoyl group at position 6 and ethyl ester (-COOEt) at position 4.

The carbonitrile group in the target compound increases polarity compared to the ethyl ester in the analogue, which may improve aqueous solubility but reduce lipid bilayer penetration.

Potential Bioactivity

The carbonitrile group in the target compound could mimic nitrile-based pharmacophores seen in drugs like cimetidine, suggesting possible applications in receptor modulation .

Table 1: Structural and Functional Comparison

Property Target Compound Ethyl Ester Analogue ()
Core Structure Tricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene Identical core
Position 5 Substituent Carbonitrile (-CN) Ethyl ester (-COOEt)
Position 6/7 Substituent Benzyl at position 7 3-Chlorobenzoyl at position 6
Key Functional Groups Imino, oxo, triazatricyclo Imino, oxo, triazatricyclo
Polarity Higher (due to -CN) Moderate (ester group)
Synthetic Method Likely cyclocondensation (similar to ) Cyclocondensation with halogenated precursors
Potential Applications Enzyme inhibition, receptor modulation (speculative) Antimicrobial agents, enzyme inhibitors (speculative)

Biological Activity

7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex compound that has garnered attention for its potential biological activities. This article reviews the known biological activities of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H16N6O2S
  • Molecular Weight : 428.47 g/mol
  • SMILES Notation : N=c1c(cc2c(nc3ccccn3c2=O)n1Cc1ccccc1)C(=O)Nc1nccs1

This intricate structure suggests potential interactions with biological targets, particularly in cancer therapy and other therapeutic areas.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, a crucial process in cancer cell division and proliferation. This mechanism is similar to that of established anticancer agents .

Selectivity Towards Cancer Cells

Studies have shown that certain derivatives of triazatricyclo compounds can selectively target cancer cells over normal cells:

  • Case Study : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against activated endothelial cells compared to quiescent endothelial cells . This selectivity is vital for reducing side effects during cancer treatment.

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship has been conducted to optimize the biological efficacy of triazatricyclo compounds:

  • Key Findings : Modifications in the molecular structure significantly affect the potency against cancer cell lines. For example, alterations in substituents on the benzyl group can enhance or diminish activity .
ModificationEffect on Activity
Addition of methoxy groupsIncreased potency against MCF-7 cancer cells
Alteration of carbonyl positionDecreased selectivity towards endothelial cells

In Vivo Studies

While in vitro results are promising, in vivo studies are essential to evaluate the therapeutic potential:

  • Animal Models : Preliminary studies using xenograft models have shown that compounds similar to 7-benzyl derivatives can significantly reduce tumor volumes when administered at specific dosages .

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